2-Amino-6-bromoisonicotinonitrile
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Overview
Description
2-Amino-6-bromoisonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3 It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the 2-position and a bromine atom at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromoisonicotinonitrile typically involves the bromination of isonicotinonitrile followed by amination. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromoisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often utilized in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Amino-6-azidoisonicotinonitrile, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
2-Amino-6-bromoisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromoisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloroisonicotinonitrile: Similar structure but with a chlorine atom instead of bromine.
2-Amino-6-fluoroisonicotinonitrile: Contains a fluorine atom at the 6-position.
2-Amino-6-iodoisonicotinonitrile: Features an iodine atom at the 6-position.
Uniqueness
2-Amino-6-bromoisonicotinonitrile is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity and interactions with other molecules, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
2-amino-6-bromopyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTZCELLDLHEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-69-3 |
Source
|
Record name | 2-amino-6-bromopyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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